molecular formula C12H18ClN B1418617 [1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine CAS No. 1156266-78-2

[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine

Cat. No. B1418617
CAS RN: 1156266-78-2
M. Wt: 211.73 g/mol
InChI Key: QRFKGGNCWLRVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine can be represented by the SMILES string CC(N)c1ccc(Cl)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine include a refractive index of n20/D 1.543 (lit.) and a density of 1.080 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chiral Inducer and Auxiliary

This compound can be used as a chiral inducer and auxiliary in the synthesis of medicinal substances and natural products . It can be used to improve the synthesis of α-PEA and its derivatives and chiral resolution .

Diastereoselective Synthesis

It can be used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . This allows for the creation of compounds with specific spatial arrangements, which can be crucial in drug development .

Asymmetric Reactions

Chiral ligands with α-PEA moieties can be applied in asymmetric reactions . This can be used to create compounds with a specific chirality, which can have different biological activities .

Organocatalysts

Effective modular chiral organocatalysts can be constructed with α-PEA fragments and used in important synthetic reactions . This can improve the efficiency and selectivity of these reactions .

Resolution of Other Compounds

This compound can be used in the resolution of other compounds . This can be particularly useful in the production of enantiomerically pure compounds .

Key Intermediate for Herbicide Synthesis

For (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for the synthesis of the corresponding acetamide (a herbicide), the resolution catalyzed by the immobilized lipase (Novozym 435) was chosen .

properties

IUPAC Name

1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFKGGNCWLRVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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